molecular formula C12H7FN2O4 B13457526 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13457526
M. Wt: 262.19 g/mol
InChI Key: DBPFBINXPGZVSD-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a fluoro-substituted isoindole moiety.

Preparation Methods

The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity .

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of automated reactors and continuous flow systems to ensure efficient and reproducible synthesis .

Chemical Reactions Analysis

2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and activity. This disruption can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione include other pyrrolidine and isoindole derivatives. These compounds share structural similarities but may differ in their functional groups and substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C12H7FN2O4

Molecular Weight

262.19 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)-4-fluoroisoindole-1,3-dione

InChI

InChI=1S/C12H7FN2O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4H2,(H,14,16,17)

InChI Key

DBPFBINXPGZVSD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

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